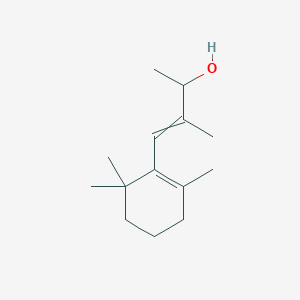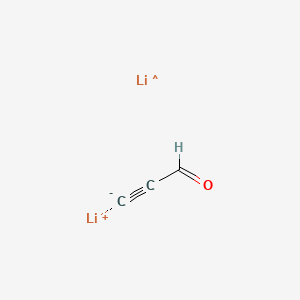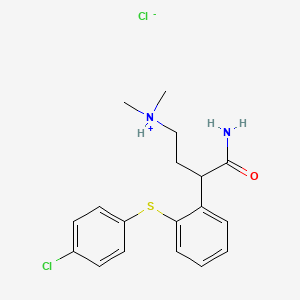
Phenol, p-arsenoso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-arsenoso- is a chemical compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group Phenol, p-arsenoso- is specifically known for its unique structure where an arsenic atom is bonded to the para position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol, p-arsenoso- can be synthesized through several methods. One common approach involves the reaction of phenol with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the use of arsenic acid and phenol under acidic conditions, leading to the formation of phenol, p-arsenoso-.
Industrial Production Methods: Industrial production of phenol, p-arsenoso- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, p-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing quinones.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic-containing quinones, while substitution reactions can produce halogenated or nitrated derivatives of phenol, p-arsenoso-.
Applications De Recherche Scientifique
Phenol, p-arsenoso- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Phenol, p-arsenoso- is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phenol, p-arsenoso- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the accumulation of toxic intermediates and cell death. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Phenol, p-arsenoso- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the arsenic moiety and has different chemical and biological properties.
Arsenic Acid: A related compound with arsenic in a different oxidation state and different reactivity.
Arsenic Trioxide: Another arsenic-containing compound with distinct chemical and biological properties.
Uniqueness: Phenol, p-arsenoso- is unique due to the presence of both phenolic and arsenic functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
By understanding the properties, reactions, and applications of phenol, p-arsenoso-, researchers can explore its potential in diverse fields and develop new technologies and therapies based on its unique characteristics.
Propriétés
Numéro CAS |
5453-66-7 |
|---|---|
Formule moléculaire |
C6H5AsO2 |
Poids moléculaire |
184.02 g/mol |
Nom IUPAC |
4-arsorosophenol |
InChI |
InChI=1S/C6H5AsO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H |
Clé InChI |
STPYWOHWWUWHIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)




-methanone](/img/structure/B13751217.png)
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)





![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
